![molecular formula C12H12ClN3O B1468628 2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol CAS No. 1498070-12-4](/img/structure/B1468628.png)
2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol
Overview
Description
“2-((6-Chloropyrimidin-4-yl)amino)ethanol” is a chemical compound with the CAS Number: 22177-94-2 . It has a molecular weight of 173.6 .
Molecular Structure Analysis
The molecular formula of “2-((6-Chloropyrimidin-4-yl)amino)ethanol” is C6H8ClN3O . The InChI code is 1S/C6H8ClN3O/c7-5-3-6 (8-1-2-11)10-4-9-5/h3-4,11H,1-2H2, (H,8,9,10) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Pharmacological Research
This compound, with its pyrimidine core, is a key player in pharmacological research. Pyrimidine derivatives are known for their broad therapeutic potential, including antitumor, antifungal, and antiviral activities . The chloropyrimidin moiety in particular can be used to synthesize compounds with enhanced pharmacokinetics and bioavailability.
Proteomics
In proteomics, this compound can be used as a reagent to study protein interactions and functions. It may interact with specific amino acid residues, thereby serving as a tool for probing protein structure and dynamics .
Safety and Hazards
properties
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]-2-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-6-12(15-8-14-11)16-10(7-17)9-4-2-1-3-5-9/h1-6,8,10,17H,7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEDPCYEZYWAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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